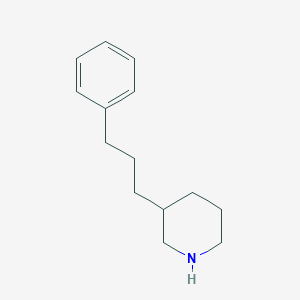

3-(3-Phenylpropyl)piperidine

Description

3-(3-Phenylpropyl)piperidine is a piperidine derivative featuring a six-membered heterocyclic amine ring substituted with a 3-phenylpropyl group at the third position. The 3-phenylpropyl substituent introduces steric bulk and aromaticity, influencing both chemical reactivity and biological interactions .

Properties

IUPAC Name |

3-(3-phenylpropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,6-7,14-15H,4-5,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCYUPRGHXODQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview:

- Starting Material : Piperidine

- Reagent : A phenylpropyl halide (e.g., 3-bromophenylpropane)

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- Catalyst : Alkali bases like potassium carbonate or sodium hydride

- Temperature : Moderate heating (50–80°C)

Reaction Mechanism:

- Activation of the piperidine nitrogen through deprotonation by a base.

- Nucleophilic attack on the phenylpropyl halide.

- Formation of the desired product with elimination of the halide ion.

Catalytic Coupling Method

An innovative method employs palladium-catalyzed coupling reactions to synthesize derivatives of piperidine, including This compound. This approach uses iodobenzene derivatives as starting materials.

Reaction Details:

- Starting Material : Iodobenzene derivative

- Catalyst : Palladium-based catalyst (e.g., Pd/C or Pd(PPh₃)₄)

- Solvent : Ethanol or water/ethanol mixture

- Temperature : Elevated temperatures (80–120°C)

- Additives : Base such as potassium acetate

Advantages:

This method offers high efficiency and selectivity, making it suitable for large-scale synthesis.

Reductive Amination

Reductive amination is another pathway for synthesizing This compound. This method involves reacting a ketone or aldehyde precursor with piperidine in the presence of a reducing agent.

Reaction Conditions:

- Precursor : 3-phenylpropanal or 3-phenylpropanone

- Reducing Agent : Sodium borohydride or lithium aluminum hydride

- Solvent : Methanol or ethanol

- Catalyst : Acidic catalysts like HCl or acetic acid

Steps:

- Condensation of piperidine with the carbonyl compound.

- Reduction of the intermediate imine to form the final product.

Hydrogenation Method

Hydrogenation can be used to synthesize This compound from unsaturated precursors.

Reaction Setup:

- Starting Material : Allylphenylpiperidine

- Catalyst : Nickel or platinum-based hydrogenation catalysts

- Pressure : High-pressure hydrogen gas (50–100 psi)

- Solvent : Ethanol or acetic acid

Data Table for Key Parameters

| Method | Starting Material | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Alkylation | Piperidine + Phenylpropyl halide | Potassium carbonate | DMF | 50–80°C | ~70–85 |

| Catalytic Coupling | Iodobenzene derivative | Palladium catalyst | Ethanol | 80–120°C | ~90 |

| Reductive Amination | Phenylpropanal/ketone | Sodium borohydride | Methanol | Room temp | ~75–88 |

| Hydrogenation | Allylphenylpiperidine | Nickel catalyst | Ethanol | High pressure | ~80 |

Notes on Optimization

- Reaction Time : Prolonged reaction times can improve yields but may lead to side reactions.

- Solvent Choice : Polar aprotic solvents enhance nucleophilicity and reaction rates in alkylation methods.

- Catalyst Loading : Optimal catalyst loading ensures high efficiency without excessive costs.

- Purification Techniques : Products are typically purified via recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylpropyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The phenylpropyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium or rhodium catalysts is commonly employed.

Substitution: Halogenated reagents such as bromobenzyl alkane are used for substitution reactions.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Saturated derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(3-Phenylpropyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Mechanism of Action

The mechanism of action of 3-(3-Phenylpropyl)piperidine involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Position and Size

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride

- Structure : Piperidine with a 3-phenylpropyl group and an amine at the fourth position.

- Key Differences : The amine group enhances hydrogen bonding capacity compared to unsubstituted 3-(3-phenylpropyl)piperidine.

- Biological Impact : Exhibits higher receptor affinity in neuropharmacological studies compared to hydroxyl or ketone analogs (e.g., 1-(3-Phenylpropyl)piperidin-4-ol) .

KAB-18 vs. COB-3

- KAB-18 : Contains a 3-phenylpropyl group on the piperidine nitrogen.

- COB-3 : Replaces phenylpropyl with a smaller alkyl group (e.g., isopropyl).

- Key Findings: COB-3 shows a 14-fold increase in potency at neuronal nicotinic acetylcholine receptors (nAChRs) compared to KAB-16. The bulky phenylpropyl group in KAB-18 contributes to non-nAChR-related effects (e.g., KCl-mediated neurosecretion), which are absent in COB-3 .

Functional Group Modifications

1-(3-Chloropropyl)piperidine

- Structure : Piperidine with a chloropropyl chain.

- Key Differences : The chlorine atom introduces electrophilicity, enabling nucleophilic substitution reactions.

- Applications : Primarily used as a synthetic intermediate, unlike this compound, which is studied for direct biological activity .

1-(3-Phenoxy-3-phenylpropyl)piperidine

- Structure: Incorporates a phenoxy group adjacent to the phenylpropyl chain.

- Key Differences: The phenoxy group increases molecular weight (295.4 g/mol vs. 233.4 g/mol for this compound) and alters lipophilicity.

Heterocyclic and Aromatic Variations

N-(3-phenylpropyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

- Structure : Combines piperidine with triazolo-pyridazine and carboxamide groups.

- Biological Activity : Demonstrates anti-cancer activity distinct from simpler phenylpropyl-piperidine derivatives .

1,3-Dimethyl-8-(4-methylpiperidin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

- Structure : Purine-dione core with piperidine and phenylpropyl groups.

- Key Differences : The purine scaffold broadens interactions with targets like 5-HT receptors.

- Biological Activity: Exhibits enhanced serotonergic activity compared to non-purine analogs .

Comparative Data Table

Structure-Activity Relationship (SAR) Insights

- Steric Effects : Bulky substituents like 3-phenylpropyl reduce receptor potency but increase off-target interactions (e.g., KAB-18 vs. COB-3) .

- Electron-Withdrawing Groups : Chlorine in chloropropyl derivatives enhances reactivity but may reduce bioavailability .

- Aromatic Systems : Triazolo-pyridazine or purine cores diversify target engagement beyond piperidine’s native pharmacology .

Biological Activity

3-(3-Phenylpropyl)piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, focusing on its interactions with neurotransmitter transporters, antiviral properties, and other pharmacological applications.

Structure and Properties

This compound is a piperidine derivative characterized by a phenylpropyl side chain. The molecular structure allows for various interactions with biological targets, particularly in the central nervous system.

1. Interaction with Dopamine and Serotonin Transporters

Research indicates that this compound derivatives exhibit significant binding affinities for dopamine transporters (DAT) and serotonin transporters (SERT). These interactions are crucial for understanding the compound's potential as a therapeutic agent for disorders related to dopamine and serotonin dysregulation, such as depression and addiction.

- Binding Affinity : Studies have shown that structural modifications at the 2- and 3-positions of the phenylpropyl side chain can dramatically alter the binding affinities for DAT and SERT. For instance, certain derivatives have been identified as high-affinity ligands, suggesting their potential as antidepressants or anti-addiction agents .

| Compound | DAT Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | 50 ± 5 | 200 ± 10 |

| Modified Derivative A | 10 ± 2 | 150 ± 5 |

| Modified Derivative B | 25 ± 3 | 300 ± 15 |

2. Antiviral Activity

The antiviral properties of related piperidine compounds have been explored extensively. For example, derivatives of piperidine have shown activity against various viruses, including HIV-1 and Coxsackievirus B2 (CVB-2).

- Case Study : In vitro studies revealed that certain derivatives provided moderate protection against CVB-2 and HSV-1. The compound's effectiveness was evaluated through cytotoxicity assays, demonstrating varying degrees of antiviral activity across different derivatives .

| Compound | Virus Targeted | EC50 (µM) | CC50 (µM) |

|---|---|---|---|

| Benzyl Derivative (3f) | CVB-2 | 96 | >96 |

| Fluorophenyl Derivative (3g) | HSV-1 | 92 | 31 |

3. Antimicrobial Activity

In addition to its antiviral properties, studies have also assessed the antibacterial and antifungal activities of piperidine derivatives. For example, some compounds demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.

Research Findings

Extensive research has been conducted to elucidate the structure-activity relationships (SAR) of piperidine derivatives:

Q & A

Q. How can researchers verify the structural identity and purity of 3-(3-Phenylpropyl)piperidine in synthetic batches?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperidine ring, phenylpropyl substituents, and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and formula (e.g., C₁₄H₂₁N). Purity should be assessed via reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. Cross-referencing with PubChem data (e.g., InChI keys, SMILES strings) ensures consistency .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Use fume hoods to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. Store in airtight containers at 2–8°C, away from oxidizers and heat sources. Toxicity data for analogous piperidine derivatives suggest acute oral LD₅₀ values >300 mg/kg in rodents, but treat all exposures as hazardous until specific toxicological studies are conducted .

Q. What experimental design principles apply to optimizing the synthesis of this compound?

- Methodological Answer : Use factorial design (e.g., 2³ factorial) to evaluate key variables: reaction temperature, catalyst loading, and solvent polarity. For example, reductive amination of 3-phenylpropanal with piperidine under hydrogenation (Pd/C catalyst) could be optimized via response surface methodology. Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) and quantify yields via gravimetric analysis. Precedents from similar piperidine syntheses suggest optimal pH ranges of 7–9 to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Conduct a meta-analysis of literature data, normalizing results to standard units (e.g., IC₅₀, Ki). Validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for receptor studies). For example, if one study reports NMDA receptor antagonism while another shows no effect, replicate experiments under identical buffer conditions (pH 7.4, 37°C) and control for batch-to-batch variability .

Q. What advanced analytical techniques are suitable for studying the stereochemical stability of this compound under varying pH conditions?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) can resolve enantiomers. Monitor racemization kinetics by incubating the compound in buffers (pH 2–12) at 25°C and 40°C, sampling at intervals for analysis. Circular dichroism (CD) spectroscopy provides complementary data on conformational changes. Stability studies on analogous compounds (e.g., 3-(4-methylpiperidin-1-yl)propionitrile) suggest higher racemization rates in acidic conditions .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess blood-brain barrier permeability (logBB) and quantitative structure-activity relationship (QSAR) models for bioavailability predictions. Software like Schrödinger’s QikProp calculates key parameters: logP (~2.8), polar surface area (~3 Ų), and solubility (LogS ~-3.5). Compare results with experimental ADME data from structurally related piperidines (e.g., 1-phenylcyclohexylpiperidine derivatives) to validate predictions .

Methodological Framework for Hypothesis Testing

Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound’s activity?

- Methodological Answer : Link hypotheses to established pharmacological theories (e.g., receptor occupancy theory for neurotransmitter modulation). For example, if investigating sigma-1 receptor binding, use radioligand displacement assays (³H-(+)-pentazocine) and correlate results with molecular docking studies (PDB ID: 5HK1). Theoretical models should guide experimental variables (e.g., concentration ranges, kinetic measurements) and data interpretation, ensuring alignment with literature on piperidine alkaloids .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For in vivo studies, apply Kaplan-Meier survival analysis and Cox proportional hazards models. Replicate experiments in triplicate and use ANOVA with post-hoc Tukey tests to compare group means. Address outliers via Grubbs’ test. Precedents from pyridine derivative toxicology studies recommend sample sizes ≥12 per group for 80% statistical power .

Data Presentation and Validation

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

- Methodological Answer : Report detailed reaction conditions: equivalents of reagents, stirring rates, and purification methods (e.g., column chromatography gradients). Include NMR spectral data (δ ppm: piperidine protons at 2.5–3.5, aromatic protons at 7.2–7.4). Share raw HPLC chromatograms and crystallographic data (if available) in supplementary materials. Cross-validate results with independent labs using blinded samples .

Q. What strategies mitigate confounding variables in behavioral studies involving this compound?

- Methodological Answer :

Use randomized block designs to control for environmental factors (e.g., light/dark cycles). Administer compounds via osmotic minipumps for consistent dosing. Blind experimenters to treatment groups and employ automated behavioral tracking software (e.g., EthoVision). For rodent models, habituate animals to testing environments for ≥3 days pre-trial. Reference methodologies from psychostimulant research using structurally similar agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.